2-Mesyl-4-picoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

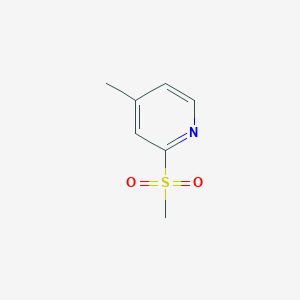

2-Mesyl-4-picoline, also known as 4-methyl-2-methylsulfonylpyridine, is an organosulfur compound with the molecular formula C7H9NO2S. This compound is a derivative of picoline, a methylated pyridine, and is characterized by the presence of a methylsulfonyl group at the second position and a methyl group at the fourth position on the pyridine ring. It is a colorless liquid with a characteristic odor and is soluble in various organic solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mesyl-4-picoline typically involves the methylation of 4-picoline (4-methylpyridine) followed by sulfonation. One common method is the reaction of 4-picoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves passing 4-picoline and methanesulfonyl chloride through a packed column reactor under controlled temperature and pressure conditions. The continuous flow process offers advantages such as increased safety, reduced reaction times, and higher yields compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions: 2-Mesyl-4-picoline undergoes various chemical reactions, including:

Oxidation: The methyl group at the fourth position can be oxidized to form the corresponding carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The methylsulfonyl group can be substituted by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: 4-carboxy-2-methylpyridine.

Reduction: 2-methylthio-4-picoline.

Substitution: 2-alkylsulfonyl-4-picoline derivatives.

Aplicaciones Científicas De Investigación

2-Mesyl-4-picoline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.

Mecanismo De Acción

The mechanism of action of 2-Mesyl-4-picoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparación Con Compuestos Similares

2-Methylpyridine (α-picoline): A methylated pyridine with a methyl group at the second position.

3-Methylpyridine (β-picoline): A methylated pyridine with a methyl group at the third position.

4-Methylpyridine (γ-picoline): A methylated pyridine with a methyl group at the fourth position.

Uniqueness: 2-Mesyl-4-picoline is unique due to the presence of both a methyl group and a methylsulfonyl group on the pyridine ring. This dual functionality imparts distinct chemical reactivity and biological activity compared to other picoline derivatives. The methylsulfonyl group enhances the compound’s electrophilicity, making it a valuable intermediate in various synthetic and research applications .

Actividad Biológica

2-Mesyl-4-picoline, a derivative of picoline, has garnered attention in the field of medicinal chemistry due to its unique chemical structure and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a methylsulfonyl group at the second position and a methyl group at the fourth position of the pyridine ring. This dual functionality enhances its electrophilic character, making it a valuable intermediate in various chemical reactions and biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methylsulfonyl group acts as an electrophile, allowing for covalent bonding with nucleophilic sites on proteins. This interaction can lead to the modulation or inhibition of enzyme activities, influencing various biochemical pathways.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its potential as an inhibitor of various enzymes involved in critical biological processes:

- Nitric Oxide Synthase (NOS) : Studies have shown that compounds similar to this compound can inhibit inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses .

- Acetylcholinesterase (AChE) : Preliminary studies suggest that derivatives of picoline can inhibit AChE activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it may exhibit antibacterial activity against several strains of bacteria, although specific data on this compound is limited. The structural similarities with other picoline derivatives suggest a potential for broad-spectrum antimicrobial activity .

Case Study 1: Inhibition of iNOS

A study investigated the effect of various picoline derivatives on iNOS activity in vitro and in vivo. It was found that certain derivatives showed promising results in reducing iNOS expression in mouse models treated with lipopolysaccharide (LPS), suggesting potential therapeutic applications for inflammatory diseases .

Case Study 2: Antioxidant Properties

Another study assessed the antioxidant capabilities of related compounds, revealing that some derivatives exhibited significant free radical scavenging activity. While direct studies on this compound are needed, these findings highlight the potential for similar activities within this compound .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other picoline derivatives:

| Compound | Position of Methyl Group | Notable Activity |

|---|---|---|

| This compound | 4th | Enzyme inhibition, potential anti-inflammatory effects |

| 3-Picoline | 3rd | Antioxidant properties |

| 4-Picoline | 4th | Limited biological activity reported |

Propiedades

IUPAC Name |

4-methyl-2-methylsulfonylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-6-3-4-8-7(5-6)11(2,9)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWLYJOIXOWQAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634074 |

Source

|

| Record name | 2-(Methanesulfonyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182233-57-4 |

Source

|

| Record name | 2-(Methanesulfonyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.